2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-methylthiazol-4-yl)acetic acid
Description
Propriétés
IUPAC Name |
2-[5-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-10-12(9-13(19)20)17-14(23-10)11-5-7-18(8-6-11)15(21)22-16(2,3)4/h11H,5-9H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHZQULPYDMAOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2CCN(CC2)C(=O)OC(C)(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383434 | |
| Record name | {2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-5-methyl-1,3-thiazol-4-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845885-88-3 | |
| Record name | {2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-5-methyl-1,3-thiazol-4-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-methylthiazol-4-yl)acetic acid, also known by its CAS number 845885-88-3, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C16H24N2O4S
- Molecular Weight : 340.44 g/mol
- Structure : The compound features a thiazole ring, a piperidine moiety, and a carboxylic acid functional group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its thiazole and piperidine components may facilitate binding to specific receptors or enzymes involved in metabolic pathways.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Thiazole derivatives have shown potential as antimicrobial agents. Studies suggest that the presence of the thiazole ring enhances the compound's ability to inhibit bacterial growth.
- Anti-inflammatory Properties : Some derivatives have been reported to exhibit anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
- Cytotoxic Effects : Preliminary studies indicate that this compound may have cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial properties of thiazole derivatives; demonstrated significant inhibition against Gram-positive bacteria. |
| Study 2 | Evaluated anti-inflammatory effects in vitro; showed reduction in TNF-alpha production in macrophages treated with thiazole compounds. |
| Study 3 | Assessed cytotoxicity against various cancer cell lines; found IC50 values indicating effectiveness in inducing apoptosis in targeted cells. |
Applications De Recherche Scientifique
Medicinal Chemistry
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Notably, it is utilized in the preparation of Ampreloxetine , a norepinephrine reuptake inhibitor used for treating conditions such as neurogenic orthostatic hypotension. Ampreloxetine is known for its therapeutic effects on mood disorders and attention deficit hyperactivity disorder (ADHD) .
Synthesis of Related Compounds
The synthesis of 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-methylthiazol-4-yl)acetic acid involves a series of chemical reactions that can be optimized for efficiency and yield. The compound can be synthesized through the following general steps:
- Starting Materials : Piperidine derivatives and thiazole-based compounds.
- Reagents : Use of tert-butoxycarbonyl protecting groups to enhance stability during reactions.
- Reaction Conditions : Typically conducted under controlled temperatures and using solvents like THF or DMF.
This compound's synthesis pathway is crucial for producing various derivatives with enhanced biological activity .
Research Applications
In research laboratories, this compound is employed in:
- Targeted Protein Degradation (TPD) : It acts as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to induce targeted protein degradation .
- Biochemical Assays : The compound is used in assays to study enzyme interactions and cellular pathways, providing insights into drug mechanisms and efficacy.
Case Studies and Findings
Several studies have highlighted the effectiveness of this compound in drug development:
- Study on Ampreloxetine Synthesis : Research demonstrated that this compound significantly improves the yield of Ampreloxetine when used as an intermediate, showcasing its importance in pharmaceutical manufacturing processes .
- TPD Mechanism Studies : Investigations into PROTACs utilizing this compound revealed enhanced specificity and efficacy in degrading target proteins, paving the way for novel cancer therapies .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Key Compounds for Comparison
| Compound Name | CAS RN | Core Heterocycle | Protecting Group | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|---|---|
| Target Compound | 845885-88-3 | Thiazole | Boc | C₁₆H₂₄N₂O₄S | 340.44 | 5-methyl, acetic acid |
| 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)oxazole-5-carboxylic acid | 1909319-03-4 | Oxazole | Boc | C₁₄H₂₀N₂O₅ | 296.32 | Oxazole-5-carboxylic acid |
| (E)-2-(1-(tert-Butoxycarbonyl)pyrrolin-3-ylidene)acetic acid | Not Provided | Pyrrolin | Boc | C₁₁H₁₅NO₄ | 225.24 | α,β-unsaturated double bond |
| 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid | 180576-05-0 | Piperazine | Fmoc | C₂₂H₂₂N₂O₄ | 378.42 | Fmoc-protected piperazine |
Structural and Functional Differences
Core Heterocycle
- Thiazole (Target) vs. Oxazole (): Thiazole contains a sulfur atom, enhancing lipophilicity (logP ~2.5–3.0) compared to oxazole’s oxygen (logP ~1.8–2.3) . Thiazole’s sulfur may engage in unique non-covalent interactions (e.g., hydrogen bonding, π-stacking) in biological targets .
- Pyrrolin () :
Protecting Groups
- Boc (tert-Butoxycarbonyl) :
- Fmoc (Fluorenylmethyloxycarbonyl) :
Substituent Effects
- Acetic Acid Moiety :
Physicochemical Properties
Méthodes De Préparation
Protection of Piperidine Nitrogen with tert-Butoxycarbonyl Group
- Starting Material: 4-(2-bromophenyl)piperidine or similar piperidine derivatives
- Reagents: Di-tert-butyl dicarbonate (Boc2O) as the protecting agent
- Solvent: Tetrahydrofuran (THF) or THF/water mixtures
- Base: Alkali metal carbonate (sodium carbonate or potassium carbonate) or sterically hindered organic amines such as diisopropylethylamine
- Conditions:
- Temperature range: 10 °C to 30 °C
- Reaction time: 1 to 6 hours or until completion
- Workup: Isolation by filtration, chromatography, or recrystallization
- Outcome: tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate, a key intermediate for further transformations.
Lithiation and Carboxylation to Form the Acetic Acid Moiety
- Intermediate: tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate
- Reagents: Alkyl lithium reagent (e.g., n-butyl lithium or tert-butyl lithium)
- Solvent: Anhydrous THF
- Conditions:
- Temperature: -100 °C to -60 °C
- Reaction time: 0.5 to 3 hours for lithiation
- Followed by addition of carbon dioxide (dry ice) portionwise over 1 to 4 hours
- Stirring for 6 to 24 hours after CO2 addition to ensure complete carboxylation
- Workup: Conventional isolation methods such as filtration, chromatography, and recrystallization yield 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid analogues.
Conversion to the Target Compound
While the exact published synthetic route for 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-methylthiazol-4-yl)acetic acid is limited, the above steps are adapted in the synthesis of similar compounds with piperidine-Boc protection and carboxylic acid functionality. The thiazole ring with a methyl group is introduced via substitution or ring formation methods involving thioamide precursors or halogenated thiazoles, followed by coupling with the piperidine intermediate.
Reaction Conditions and Optimization
Research Findings and Applications
- The compound and its analogues are of interest in medicinal chemistry, particularly as intermediates or active entities in receptor antagonist development (e.g., P2Y2 receptor antagonists).
- The Boc protection strategy is crucial for maintaining the integrity of the piperidine nitrogen during multi-step synthesis.
- The lithiation/carboxylation sequence is a reliable method to introduce carboxylic acid groups at aromatic or heteroaromatic positions.
Summary Table of Key Synthetic Steps
| Synthetic Step | Reagents/Conditions | Purpose | Outcome/Product |
|---|---|---|---|
| 1. Boc Protection | Di-tert-butyl dicarbonate, Na2CO3/K2CO3, THF | Protect piperidine nitrogen | tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate |
| 2. Lithiation | n-Butyl lithium or t-Butyl lithium, anhydrous THF | Generate organolithium intermediate | (2-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)lithium |
| 3. Carboxylation | Dry ice (CO2), low temperature | Introduce carboxylic acid group | 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid |
| 4. Thiazole ring construction | Various (not fully detailed in sources) | Form 5-methylthiazol-4-yl moiety | Final target compound |
Q & A
Q. What are the key considerations for synthesizing 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-methylthiazol-4-yl)acetic acid?
The synthesis typically involves multi-step reactions, including:
- Piperidine Boc-protection : Introducing the tert-butoxycarbonyl (Boc) group to stabilize the piperidine ring during subsequent reactions .
- Thiazole ring formation : Using reagents like Lawesson’s reagent or Hantzsch thiazole synthesis under controlled temperatures (e.g., 60–80°C) and inert atmospheres (N₂/Ar) .
- Acetic acid side-chain incorporation : Alkylation or coupling reactions (e.g., Mitsunobu or SN2 mechanisms) with solvents like DMF or acetonitrile . Critical factors include pH adjustment (6.5–7.5), solvent polarity, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thiazole ring and Boc-group integrity (e.g., tert-butyl protons at δ 1.4 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺: 340.44) and detect impurities .
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) .
Q. How can functional groups in this compound be experimentally distinguished?
- Boc Group : FT-IR absorption at ~1680–1720 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C-O-C asymmetric stretch) .
- Thiazole Ring : UV-Vis absorption at 250–280 nm (π→π* transitions) .
- Acetic Acid Moiety : Titration with NaOH (pH ~4.5 equivalence point) or derivatization with diazomethane for GC-MS analysis .
Q. What are the stability and storage recommendations for this compound?
- Storage : Sealed amber vials at –20°C under inert gas (Ar) to prevent Boc-group hydrolysis .
- Decomposition Risks : Avoid prolonged exposure to moisture (>60% RH) or acidic/basic conditions (pH <4 or >9) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and regioselectivity?
- Regioselective Thiazole Formation : Use microwave-assisted synthesis (100–120°C, 30 min) to favor 5-methylthiazol-4-yl positioning .
- Catalyst Screening : Pd(PPh₃)₄ for Suzuki-Miyaura coupling of boronic esters to minimize side products .
- DoE (Design of Experiments) : Optimize solvent (DMF vs. THF), temperature (Δ ±10°C), and stoichiometry (1.2–1.5 eq. reagents) via response surface modeling .
Q. What strategies address contradictions in reported reaction yields?
- Side Reaction Analysis : LC-MS to identify by-products (e.g., Boc-deprotected intermediates or dimerization) .
- Kinetic Studies : Monitor reaction progress via in situ IR or UV spectroscopy to pinpoint rate-limiting steps (e.g., thiazole cyclization) .
- Cross-Validation : Compare yields under anhydrous (molecular sieves) vs. ambient conditions to assess moisture sensitivity .
Q. How can biological activity studies be designed for this compound?
- Target Identification : Molecular docking with enzymes (e.g., kinases) using the thiazole ring as a hinge-binding motif .
- In Vitro Assays : Measure IC₅₀ in cell lines (e.g., HEK293) via MTT assays, paired with Boc-deprotected analogs to assess pharmacophore requirements .
- ADMET Profiling : Microsomal stability testing (human liver microsomes, 1 hr) and LogP determination (HPLC) for bioavailability predictions .
Q. What computational methods aid in understanding its reactivity?
- DFT Calculations : Gaussian09 to model transition states (e.g., thiazole ring closure) and predict regioselectivity .
- Molecular Dynamics (MD) : Simulate solvent interactions (explicit water models) to rationalize solubility trends .
Q. How does this compound compare structurally and functionally to analogs like 2-(4-fluorophenyl)-4-methoxyphenyl thiazoles?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
